molecular formula C7H10N6 B13301046 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13301046
M. Wt: 178.20 g/mol
InChI Key: KYXCZNPEHKXAHF-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

The synthesis of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The imidazole and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-Methylimidazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    1,2,3-Triazole: Widely used in click chemistry and as a building block in drug discovery.

The uniqueness of this compound lies in its combined imidazole and triazole rings, which provide a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H10N6/c1-12-3-2-9-7(12)5-13-4-6(8)10-11-13/h2-4H,5,8H2,1H3

InChI Key

KYXCZNPEHKXAHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CN2C=C(N=N2)N

Origin of Product

United States

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